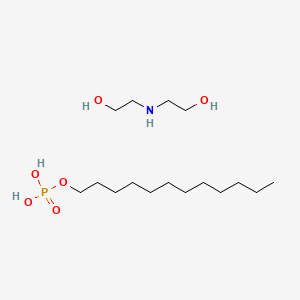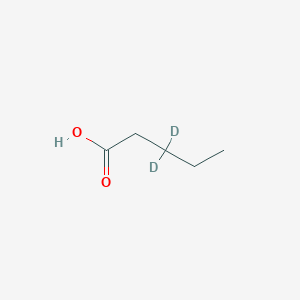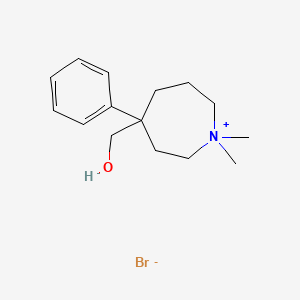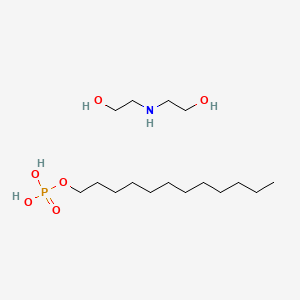
Einecs 259-473-9
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of phosphoric acid, dodecyl ester, compound with 2,2’-iminobis[ethanol] typically involves the esterification of phosphoric acid with dodecyl alcohol, followed by a reaction with 2,2’-iminobis[ethanol]. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure efficient esterification and subsequent reactions .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and high yields. The process involves the careful monitoring of reactant concentrations, temperature, and pressure to optimize the production efficiency and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Phosphoric acid, dodecyl ester, compound with 2,2’-iminobis[ethanol] undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding phosphates.
Reduction: Reduction reactions can modify the ester groups, leading to different derivatives.
Substitution: The ester groups can be substituted with other functional groups, altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, solvents, and catalysts to facilitate the desired transformations .
Major Products
Applications De Recherche Scientifique
Phosphoric acid, dodecyl ester, compound with 2,2’-iminobis[ethanol] has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a surfactant in various chemical processes.
Biology: The compound’s surfactant properties make it useful in biological studies, particularly in cell membrane research.
Medicine: It is explored for its potential in drug delivery systems due to its ability to interact with biological membranes.
Industry: The compound is used in the formulation of detergents, emulsifiers, and other industrial products.
Mécanisme D'action
The mechanism of action of phosphoric acid, dodecyl ester, compound with 2,2’-iminobis[ethanol] involves its interaction with molecular targets such as cell membranes and proteins. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. This interaction can influence various cellular processes and pathways, making it a valuable tool in both research and industrial applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phosphoric acid, octyl ester: Similar in structure but with a shorter alkyl chain, leading to different surfactant properties.
Phosphoric acid, hexadecyl ester: Has a longer alkyl chain, resulting in higher hydrophobicity and different applications.
Phosphoric acid, dodecyl ester: Lacks the 2,2’-iminobis[ethanol] component, making it less versatile in certain applications.
Uniqueness
Phosphoric acid, dodecyl ester, compound with 2,2’-iminobis[ethanol] is unique due to its combination of a long alkyl chain and the 2,2’-iminobis[ethanol] component. This structure provides it with enhanced surfactant properties and the ability to interact with a wide range of molecular targets, making it more versatile compared to similar compounds .
Propriétés
Numéro CAS |
65104-38-3 |
|---|---|
Formule moléculaire |
C16H38NO6P |
Poids moléculaire |
371.45 g/mol |
Nom IUPAC |
dodecyl dihydrogen phosphate;2-(2-hydroxyethylamino)ethanol |
InChI |
InChI=1S/C12H27O4P.C4H11NO2/c1-2-3-4-5-6-7-8-9-10-11-12-16-17(13,14)15;6-3-1-5-2-4-7/h2-12H2,1H3,(H2,13,14,15);5-7H,1-4H2 |
Clé InChI |
PHBJOLYKDWDQKF-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCOP(=O)(O)O.C(CO)NCCO |
Numéros CAS associés |
65104-38-3 65104-39-4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(2S,3S,4R,5S,6R)-2-(acetyloxymethyl)-6-[(2S,3R,4R,5S,6S)-2-(acetyloxymethyl)-5-(2-carboxybenzoyl)oxy-4,6-dihydroxyoxan-3-yl]oxy-3,5-dihydroxyoxan-4-yl]oxycarbonylbenzoic acid](/img/structure/B13772028.png)


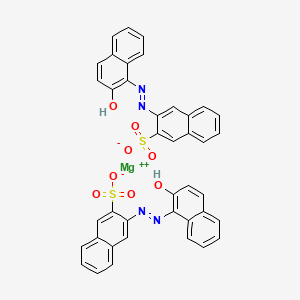

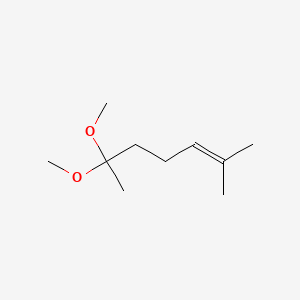
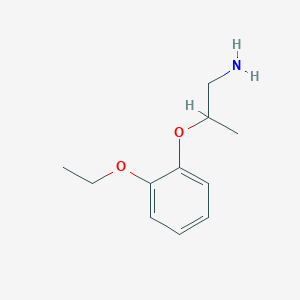
![2,7-Dimethyl-2,5,6,7-tetrahydropyrazolo[4,3-b][1,4]oxazine](/img/structure/B13772055.png)
